(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15959102
InChI: InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8(6-13)4-7-5-9(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1
SMILES:
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol

(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

CAS No.:

Cat. No.: VC15959102

Molecular Formula: C11H19NO3

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

(1R,3R,5R)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate -

Specification

Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
IUPAC Name tert-butyl (1R,3R,5R)-3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Standard InChI InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8(6-13)4-7-5-9(7)12/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1
Standard InChI Key DBOGUJDUACLSTB-DJLDLDEBSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@H](C[C@@H]2[C@H]1C2)CO
Canonical SMILES CC(C)(C)OC(=O)N1C(CC2C1C2)CO

Introduction

Structural Characteristics and Stereochemical Configuration

Core Bicyclic Framework

The azabicyclo[3.1.0]hexane system consists of a fused cyclopropane and pyrrolidine ring, creating a rigid, three-dimensional scaffold. The nitrogen atom at position 2 forms part of the bicyclic structure, while the tert-butyl carbamate group (Boc) and hydroxymethyl substituent occupy positions 2 and 3, respectively . The stereochemistry (1R,3R,5R) ensures specific spatial orientation, critical for molecular interactions in biological systems.

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name(1R,3R,5R)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Molecular FormulaC₁₁H₁₉NO₃
Molecular Weight213.27 g/mol
CAS Number1165450-68-9 (analog)
SMILES NotationO=C(OC(C)(C)C)N1C2C@HC[C@@H]1C2

Stereochemical Analysis

The 1R,3R,5R configuration imposes distinct conformational constraints. Single-crystal X-ray diffraction data for analogous compounds (e.g., (1R,3S,5R)-isomer) confirm the bicyclo[3.1.0]hexane ring’s puckered geometry, with bond angles deviating from ideal tetrahedral values due to ring strain . Nuclear Overhauser Effect (NOE) spectroscopy and chiral HPLC methods are typically employed to verify enantiomeric purity .

Synthesis and Manufacturing Strategies

Retrosynthetic Pathways

The synthesis of this compound typically involves:

  • Bicyclo Ring Construction: Intramolecular cyclization of linear precursors, such as pyrrolidine derivatives, under microwave irradiation or thermal conditions .

  • Functionalization: Introduction of the hydroxymethyl group via aldol condensation or reduction of ester intermediates .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate to install the carbamate group .

Table 2: Representative Synthetic Routes

StepReaction TypeConditionsYieldSource
1Cyclopropane Ring FormationMicrowave, 150°C, 30 min65-75%
2HydroxymethylationNaBH₄, MeOH, 0°C80%
3Boc ProtectionBoc₂O, DMAP, CH₂Cl₂95%

Stereocontrol Challenges

Achieving the desired 1R,3R,5R configuration requires chiral auxiliaries or asymmetric catalysis. For example, Evans’ oxazaborolidine catalysts have been used to induce high enantiomeric excess (ee >98%) in related azabicyclo systems . Racemic mixtures, such as the rel-(1R,3R,5R) variant, are resolved via preparative chiral HPLC using cellulose-based columns .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The Boc group enhances lipid solubility, rendering the compound poorly water-soluble (<1 mg/mL). It remains stable under inert atmospheres but undergoes slow hydrolysis in acidic media (t₁/₂ = 12 h at pH 3) .

Spectroscopic Characterization

  • NMR: ¹H-NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 3.60 (m, 2H, CH₂OH), 4.10 (d, J = 7.2 Hz, 1H, NCH) .

  • HRMS: [M + H]⁺ calc. for C₁₁H₂₀NO₃⁺: 214.1438; found: 214.1441 .

  • IR: Peaks at 1685 cm⁻¹ (C=O stretch), 3320 cm⁻¹ (O-H stretch) .

Applications in Pharmaceutical Research

Role in Protease Inhibitors

The rigid bicyclic scaffold mimics peptide turn conformations, making it valuable in designing Factor D inhibitors for treating complement-mediated diseases . Structural analogs have demonstrated IC₅₀ values <10 nM in enzyme assays .

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